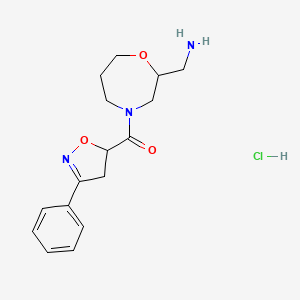
(2-(Aminomethyl)-1,4-oxazepan-4-yl)(3-phenyl-4,5-dihydroisoxazol-5-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, an oxazepane ring, and a phenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazepane Ring: This step involves the cyclization of a suitable intermediate, often requiring the use of specific catalysts and solvents.
Coupling of the Rings: The oxazole and oxazepane rings are then coupled together, usually through a series of substitution reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution.
Final Assembly and Hydrochloride Formation: The final compound is assembled, and the hydrochloride salt is formed by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl group and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanol
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanone
Uniqueness
The uniqueness of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H22ClN3O3 |
|---|---|
Molecular Weight |
339.82 g/mol |
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H21N3O3.ClH/c17-10-13-11-19(7-4-8-21-13)16(20)15-9-14(18-22-15)12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11,17H2;1H |
InChI Key |
YMARFBKJYPEQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(OC1)CN)C(=O)C2CC(=NO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)

![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)
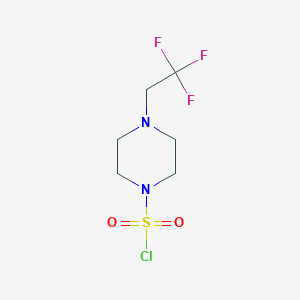
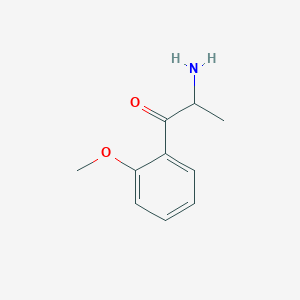
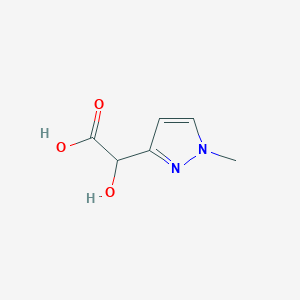
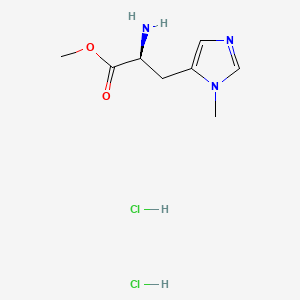
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
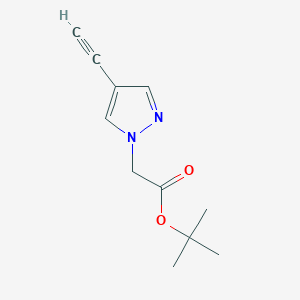

![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)

